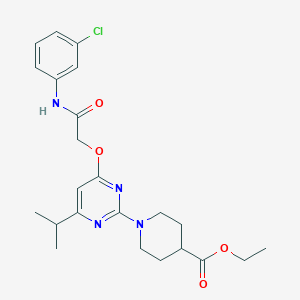

Ethyl 1-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Piperazine Derivatives

Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities . The compound can be used as a precursor for synthesizing various piperazine derivatives. These derivatives have applications in the development of drugs like trimetazidine, ranolazine, and sitagliptin, which are used to treat conditions ranging from heart disease to diabetes .

Neurological Disease Treatment

The piperidine moiety present in the compound is commonly employed in drugs targeting neurological diseases. Compounds derived from it can act as muscarinic receptor 4 (M4) antagonists, which are potential treatments for Alzheimer’s Disease, Parkinson’s Disease, and schizophrenia-related cognitive deficits .

Development of Chiral Piperazines

Chiral piperazines have significant importance in pharmaceuticals due to their enantioselective properties. The compound can be utilized in the synthesis of 2-substituted chiral piperazines, which are valuable in creating enantiomerically pure drugs .

Catalysts in Organic Synthesis

The structural complexity of the compound provides a framework that can be used as a catalyst in organic synthesis reactions. Its use can lead to advancements in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals .

Solid-Phase Synthesis Applications

The compound’s piperidine structure makes it suitable for parallel solid-phase synthesis, a method used to rapidly generate a large number of compounds for drug discovery and development .

Photocatalytic Synthesis

Incorporating the compound in photocatalytic synthesis can lead to the development of environmentally friendly and energy-efficient methods for creating complex organic molecules, including pharmaceuticals .

Antagonists for Treating Neurological Disorders

Derivatives of the compound can serve as antagonists for treating a variety of neurological disorders, including dyskinesias, dystonia, and Huntington’s disease, by targeting specific neurotransmitter receptors .

Research Tool in Pharmacology

Due to its activity on muscarinic receptors, the compound can be used as a research tool in pharmacology to study the effects of neurotransmitter modulation in various neurological conditions .

Direcciones Futuras

Future research on this compound could involve exploring its potential applications, particularly in the field of pharmaceuticals given the known biological activity of piperazine derivatives . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties.

Propiedades

IUPAC Name |

ethyl 1-[4-[2-(3-chloroanilino)-2-oxoethoxy]-6-propan-2-ylpyrimidin-2-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN4O4/c1-4-31-22(30)16-8-10-28(11-9-16)23-26-19(15(2)3)13-21(27-23)32-14-20(29)25-18-7-5-6-17(24)12-18/h5-7,12-13,15-16H,4,8-11,14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVLNHBAMVKTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chloroanilino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone](/img/structure/B2872947.png)

![7-Chloro-5-(4-(4-fluorophenyl)piperazin-1-yl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2872951.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(furan-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2872952.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2872954.png)

![Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2872958.png)

![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2872963.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/no-structure.png)